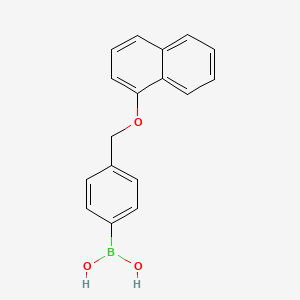

(4-((Naphthalen-1-yloxy)methyl)phenyl)boronic acid

Description

Properties

IUPAC Name |

[4-(naphthalen-1-yloxymethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BO3/c19-18(20)15-10-8-13(9-11-15)12-21-17-7-3-5-14-4-1-2-6-16(14)17/h1-11,19-20H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYQMTIWKJLAEEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)COC2=CC=CC3=CC=CC=C32)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10584725 | |

| Record name | (4-{[(Naphthalen-1-yl)oxy]methyl}phenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871125-78-9 | |

| Record name | (4-{[(Naphthalen-1-yl)oxy]methyl}phenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 871125-78-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Starting Material Preparation

The precursor 1-(4-bromo-phenyl)-naphthalen-1-yloxy methyl compound is prepared first, typically by nucleophilic substitution or coupling reactions attaching the naphthalen-1-yloxy methyl group to a 4-bromophenyl moiety. This step ensures the presence of a bromine atom para to the boronic acid site for subsequent lithiation.

Lithiation and Boronation

Lithiation: The aryl bromide is treated with n-butyllithium in an aprotic solvent such as tetrahydrofuran (THF) mixed with hexane. The reaction is conducted at low temperature (-60 °C) under an inert atmosphere (argon or nitrogen) to avoid side reactions and decomposition. The lithiation proceeds via lithium-halogen exchange, forming the aryl lithium intermediate.

Boronation: Triisopropyl borate is then added slowly to the cooled reaction mixture. The boronate ester intermediate forms at low temperature and is allowed to stir, often warming to room temperature over an extended period (e.g., 17 hours) to ensure complete conversion.

Acidic Workup and Purification

The reaction mixture is quenched with aqueous hydrochloric acid (HCl), typically at room temperature for about 1 hour, to hydrolyze the boronate ester to the boronic acid.

The organic phase is separated, dried over magnesium sulfate, and the solvent removed under reduced pressure.

The crude product is purified by recrystallization, often using toluene as the solvent, to obtain the pure this compound.

Yield and Characterization

The typical yield reported for this method is approximately 67%, indicating a moderately efficient process.

Characterization is performed by standard spectroscopic methods (NMR, MS) to confirm the structure and purity.

Reaction Conditions Summary Table

| Step | Reagents/Conditions | Temperature | Time | Atmosphere | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Lithiation | 1-(4-bromo-phenyl)-naphthalen-1-yloxy methyl + n-butyllithium in THF/hexane | -60 °C | 2 hours | Argon/N2 | - | Lithium-halogen exchange |

| Boronation | Triisopropyl borate in THF/hexane | -60 °C to 20 °C | 17 hours | Argon/N2 | - | Formation of boronate ester |

| Acidic Workup | Aqueous HCl in THF/hexane/water | 20 °C | 1 hour | - | - | Hydrolysis to boronic acid |

| Purification | Recrystallization in toluene | Room temperature | - | - | 67% | Final product isolation and purification |

Alternative Synthetic Considerations

While the above method is the most documented and direct route, alternative strategies may involve:

Suzuki Coupling Approaches: Using protected boronic acid derivatives or boronate esters coupled with suitable aryl halides bearing the naphthalen-1-yloxy methyl group under palladium catalysis. However, such methods often require additional protection/deprotection steps and may be less straightforward.

Direct Borylation: Transition-metal-catalyzed direct C-H borylation of the naphthalen-1-yloxy methyl substituted phenyl ring could be explored but is less common due to regioselectivity challenges.

Research Findings and Notes

The lithiation-boronation sequence under inert atmosphere and low temperature is critical to avoid side reactions and degradation of sensitive intermediates.

The use of triisopropyl borate is preferred over other boron sources due to its reactivity and ease of hydrolysis.

Recrystallization from toluene provides a convenient purification step yielding a crystalline product suitable for further applications.

The yield of 67% is consistent with other arylboronic acid syntheses involving similar substituents and reaction conditions, reflecting a balance between reactivity and stability of intermediates.

Chemical Reactions Analysis

Suzuki–Miyaura Cross-Coupling Reactions

This compound participates in palladium-catalyzed Suzuki–Miyaura reactions to form biaryl structures. Key findings include:

Reaction Conditions

-

Mechanism : Oxidative addition of aryl halides to Pd(0), transmetalation with the boronic acid, and reductive elimination to form C–C bonds .

-

Steric Effects : The naphthalenyloxy group may slow transmetalation due to steric hindrance, requiring optimized ligand systems .

Copper-Mediated C–N Bond Formation

Under Chan–Lam coupling conditions, this boronic acid reacts with amines to form aryl amines:

Example Reaction

| Reactant | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Piperazine derivative | Cu(OAc)₂, pyridine, O₂, DCM | Piperazine-aryl conjugate (55 ) | 40% |

-

Key Insight : Molecular sieves absorb water to shift equilibrium toward product formation .

-

Limitation : Requires electron-deficient amines for efficient coupling .

Boronic Acid Protection/Deprotection

-

Protection : Reacts with diols (e.g., pinacol) to form boronate esters under mild conditions .

-

Deprotection : Achieved via hydrolysis with aqueous HCl or oxidative conditions (H₂O₂) .

Reduction to Benzyl Alcohols

Trichlorosilane (Cl₃SiH) and triethylamine reduce boronic acids to primary alcohols :

Stability and Handling

-

Hydrolysis Sensitivity : Prone to protodeboronation in protic solvents; stabilized at pH 7–9 .

-

Storage : Recommended under inert atmosphere at −20°C to prevent oxidation .

Structural Analogs and SAR

| Modification Site | Effect on Activity | Example Compound | Activity |

|---|---|---|---|

| Boronic acid position | para > meta | 76 | High HDAC inhibition |

| Boron replacement | Loss of activity | Carbonyl analog | Inactive |

| Esterification | Reduced binding affinity | Methyl ester | IC₅₀ > 10 µM |

Mechanistic Insights from Spectroscopy

Scientific Research Applications

Types of Reactions

The compound primarily undergoes the following reactions:

- Suzuki–Miyaura Coupling : This key reaction involves coupling with aryl or vinyl halides in the presence of a palladium catalyst.

- Oxidation : The boronic acid can be oxidized to yield phenolic compounds.

- Nucleophilic Substitution : The methylene bridge can react with various nucleophiles, leading to diverse substituted derivatives.

Common Reagents and Conditions

- Palladium Catalysts : Essential for facilitating Suzuki–Miyaura reactions.

- Oxidizing Agents : Such as hydrogen peroxide for oxidation processes.

- Bases : Potassium carbonate is commonly used to promote nucleophilic substitution reactions.

Chemistry

In organic chemistry, (4-((Naphthalen-1-yloxy)methyl)phenyl)boronic acid serves as a crucial reagent for synthesizing complex organic molecules. Its role in forming carbon-carbon bonds through Suzuki–Miyaura coupling is particularly valuable for creating biaryl compounds and other complex structures .

Biology

This compound has potential applications in biological research, particularly in developing boron-containing pharmaceuticals. It can be utilized as a tool for studying enzyme inhibition and protein interactions. For instance, its derivatives have been explored for their ability to inhibit bacterial biofilm formation by targeting pili formation in Escherichia coli, highlighting its relevance in antimicrobial research .

Medicine

In the medical field, this compound is being investigated for its potential use in boron neutron capture therapy (BNCT). This therapy targets cancer cells selectively, allowing for localized treatment while minimizing damage to surrounding healthy tissue. The unique properties of boron compounds make them suitable candidates for this innovative therapeutic approach.

Industry

The compound is also significant in industrial applications. Its unique chemical properties are exploited in producing advanced materials such as polymers and sensors. The ability to form stable carbon-carbon bonds makes it an essential component in the synthesis of materials with tailored properties for specific applications .

Table 1: Summary of Chemical Reactions Involving this compound

| Reaction Type | Description | Key Products |

|---|---|---|

| Suzuki–Miyaura Coupling | Coupling with aryl halides | Biaryl compounds |

| Oxidation | Conversion to phenolic compounds | Phenols |

| Nucleophilic Substitution | Reaction with nucleophiles at the methylene bridge | Substituted derivatives |

Case Study: Antimicrobial Activity Against Biofilms

A study demonstrated that derivatives of this compound effectively inhibit biofilm formation in E. coli. The potency was found to depend on the nature of substituents on the naphthalene ring, showcasing the compound's potential as a lead structure for developing new antimicrobial agents .

Mechanism of Action

The mechanism by which (4-((Naphthalen-1-yloxy)methyl)phenyl)boronic acid exerts its effects is primarily through its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it an effective inhibitor of enzymes that contain active site serine or threonine residues. Additionally, the compound can participate in various catalytic cycles, such as the Suzuki-Miyaura coupling, where it acts as a nucleophilic partner in the transmetalation step .

Comparison with Similar Compounds

Similar Compounds

Phenylboronic Acid: Lacks the naphthalene moiety and has different reactivity and applications.

Naphthylboronic Acid: Contains a naphthalene ring but lacks the phenyl group connected through a methylene bridge.

Biphenylboronic Acid: Contains two phenyl rings but lacks the naphthalene moiety.

Uniqueness

(4-((Naphthalen-1-yloxy)methyl)phenyl)boronic acid is unique due to its combination of a naphthalene moiety and a phenylboronic acid group connected through a methylene bridge. This unique structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable reagent in various chemical transformations .

Biological Activity

(4-((Naphthalen-1-yloxy)methyl)phenyl)boronic acid, a boronic acid derivative, has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the fields of anticancer, antimicrobial, and antioxidant research. This article delves into the compound's biological activity, supported by relevant research findings and data.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This structure features a naphthalen-1-yloxy group attached to a phenylboronic acid moiety, which is crucial for its biological interactions.

Anticancer Activity

Research has demonstrated that boronic acids exhibit significant anticancer properties. In studies involving various cancer cell lines, including prostate cancer cells, this compound has shown promising results:

- Cytotoxicity : The compound was tested against prostate cancer PC-3 cells. At concentrations of 0.5 to 5 µM, it significantly reduced cell viability compared to healthy L929 fibroblast cells, indicating selective cytotoxicity towards cancerous cells .

- Mechanism of Action : The mechanism involves the inhibition of proteasome activity, which leads to cell cycle arrest at the G2/M phase. This disruption is pivotal in preventing cancer cell proliferation .

Antimicrobial Activity

This compound also exhibits antimicrobial properties:

- Inhibition Studies : The compound showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Inhibition zones ranged from 7 mm to 13 mm depending on the concentration used .

- Biofilm Disruption : It has been reported that certain derivatives of naphthoquinones can disrupt biofilm formation, enhancing their antimicrobial efficacy against resistant strains such as MRSA .

Antioxidant Activity

The antioxidant potential of this compound has been evaluated through several assays:

- DPPH Assay : The compound demonstrated significant scavenging activity against DPPH radicals, comparable to standard antioxidants like α-Tocopherol and BHT. This suggests its potential use in formulations aimed at reducing oxidative stress .

- Stability : The compound maintains stability in both aqueous and solid states during antioxidant testing, making it suitable for pharmaceutical applications .

Table 1: Summary of Biological Activities

| Biological Activity | Test System | Concentration Range | Key Findings |

|---|---|---|---|

| Anticancer | PC-3 Prostate Cells | 0.5 - 5 µM | Reduced viability; selective toxicity |

| Antimicrobial | Various Bacteria | Varies | Inhibition zones: 7 - 13 mm |

| Antioxidant | DPPH Radical Scavenging | Varies | Comparable to α-Tocopherol |

Selected Research Findings

- A study highlighted the compound's ability to inhibit proteasome functions leading to apoptosis in cancer cells, specifically noting IC50 values around 6.74 nM for similar boronic acid derivatives .

- Another investigation into its antimicrobial properties revealed that boronic compounds could effectively disrupt biofilms formed by pathogenic bacteria, enhancing their therapeutic potential against infections .

Q & A

Q. Which analytical methods are most effective for quantifying trace impurities in this compound?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is highly sensitive for detecting impurities like carboxy phenyl boronic acid or methyl phenyl boronic acid at ppm levels. Method validation should include spike-recovery experiments (e.g., 10,720–21,137 ppm in ) and statistical analysis of precision (e.g., %RSD <6.1% for boronic acids). Calibration curves and internal standards (e.g., deuterated analogs) improve accuracy in complex matrices like pharmaceuticals .

Q. How do structural features of this compound influence its reactivity in cross-coupling reactions?

- Methodological Answer : The naphthyloxy group introduces steric hindrance and electron-withdrawing effects, which can slow transmetallation in Suzuki reactions. Reactivity can be probed via H/C NMR to monitor boron coordination states and X-ray crystallography to assess bond angles (e.g., B–O–C angles in polymorphs). Adjusting ligands (e.g., Pd(PPh)) or bases (e.g., KCO) may mitigate steric challenges .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported polymorphic forms of arylboronic acids like this compound?

- Methodological Answer : Polymorph characterization requires single-crystal X-ray diffraction (SCXRD) to compare hydrogen-bond networks (e.g., CCDC 1497347 vs. 1497346 in ). Computational modeling (DFT) can predict stability differences, while thermal analysis (DSC/TGA) identifies phase transitions. Contradictions in literature may arise from solvent-mediated crystallization or humidity effects, necessitating controlled crystallization trials .

Q. What experimental strategies enhance the selectivity of this compound in enzyme inhibition studies?

- Methodological Answer : Structure-activity relationship (SAR) studies can modify substituents (e.g., fluorobenzyl or thiazolidinone groups) to target specific enzyme pockets. Binding affinities are quantified via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) with dissociation constants (). For example, substituents like 4-fluorobenzyl in improve selectivity by optimizing hydrophobic interactions and reducing off-target binding .

Q. How do steric and electronic effects govern the stability of boronate ester complexes with diols or hydroxy acids?

- Methodological Answer : Potentiometric titrations () reveal that adjacent anionic groups (e.g., carboxylates) destabilize boronate esters via electrostatic repulsion, while steric bulk across the ester ring reduces stability. pH-dependent studies show that α-hydroxy acids form stable tetrahedral complexes even under acidic conditions (pH <3). Computational analysis (e.g., molecular docking) can predict steric clashes or angle strain in cyclic esters .

Q. What methodologies are suitable for investigating the electronic properties of this compound in single-molecule junctions?

- Methodological Answer : Conductance measurements using scanning tunneling microscopy (STM) or break-junction techniques (e.g., 2D conductance histograms in ) reveal voltage-dependent electron transport. Oxidative coupling reactions (e.g., under 100–200 mV) can modify molecular junctions, while DFT simulations correlate HOMO/LUMO levels with experimental conductance .

Data Interpretation and Contradiction Analysis

Q. How should researchers address variability in reported %RSD values for boronic acid quantification?

- Methodological Answer : Variability may stem from matrix effects (e.g., biological vs. synthetic samples) or instrument calibration. Replicate analyses (n ≥6) and outlier detection (e.g., Grubbs’ test) improve reliability. For example, shows %RSD of 6.1% for carboxy phenyl boronic acid vs. 1.9% for methyl phenyl boronic acid, suggesting differences in ionization efficiency or matrix interference .

Q. What experimental evidence supports the role of boronic acid-diol interactions in glycoprotein sensing?

- Methodological Answer : SPR studies ( ) demonstrate reversible binding between boronic acids and vicinal diols on glycoproteins. Competitive assays with fructose or sorbitol confirm specificity. Fluorescent probes (e.g., carbon dots in ) leverage boronate ester formation for glucose detection, with quenching rates proportional to analyte concentration .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.